(2-iso-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in THF
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Overview
Description
(2-iso-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide typically involves the reaction of 2-iso-butyloxynaphthalene with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2-iso-butyloxynaphthalene+Mg+Br2→(2-iso-butyloxynaphthalen-1-yl)magnesium bromide
Industrial Production Methods
In an industrial setting, the production of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-iso-butyloxynaphthalen-1-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Tetrahydrofuran (THF) is typically used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
The major products formed from reactions with (2-iso-butyloxynaphthalen-1-yl)magnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Scientific Research Applications
Chemistry
In chemistry, (2-iso-butyloxynaphthalen-1-yl)magnesium bromide is used for the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of drug intermediates.
Biology
While its direct applications in biology are limited, it is used in the synthesis of biologically active compounds that can be further studied for their effects on biological systems.
Medicine
In medicine, the compound is used in the synthesis of various pharmaceutical agents, particularly those that require the formation of carbon-carbon bonds.
Industry
Industrially, (2-iso-butyloxynaphthalen-1-yl)magnesium bromide is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-iso-butyloxynaphthalen-1-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Bromide: Used for the formation of carbon-carbon bonds but with different reactivity due to the methyl group.
Ethylmagnesium Bromide: Similar in reactivity but used for different synthetic applications.
Uniqueness
(2-iso-butyloxynaphthalen-1-yl)magnesium bromide is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties that can influence the outcome of reactions. This makes it particularly useful in the synthesis of complex aromatic compounds.
Properties
Molecular Formula |
C14H15BrMgO |
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Molecular Weight |
303.48 g/mol |
IUPAC Name |
magnesium;2-(2-methylpropoxy)-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C14H15O.BrH.Mg/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h3-8,11H,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KMOGPMMKUMGDRR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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